molecular formula C6H13NO3S B1527475 (1-Methanesulfonylpyrrolidin-3-yl)methanol CAS No. 1247485-38-6

(1-Methanesulfonylpyrrolidin-3-yl)methanol

Cat. No.: B1527475
CAS No.: 1247485-38-6
M. Wt: 179.24 g/mol
InChI Key: KJCHQQDMRBJYPY-UHFFFAOYSA-N
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Description

(1-Methanesulfonylpyrrolidin-3-yl)methanol is a pyrrolidine derivative featuring a methanesulfonyl group attached to the nitrogen atom and a hydroxymethyl group at the 3-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing nature of the methanesulfonyl group, which can enhance stability and influence intermolecular interactions. Pyrrolidine derivatives are widely studied for their roles as bioactive molecules, enzyme inhibitors, and intermediates in organic synthesis .

Properties

IUPAC Name

(1-methylsulfonylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-11(9,10)7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCHQQDMRBJYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247485-38-6
Record name (1-methanesulfonylpyrrolidin-3-yl)methanol
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Scientific Research Applications

(1-Methanesulfonylpyrrolidin-3-yl)methanol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Methanesulfonylpyrrolidin-3-yl)methanol exerts its effects depends on its specific application. For example, in enzyme studies, it may act as an inhibitor or substrate, interacting with the active site of the enzyme. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Molecular weight increases with bulkier substituents (e.g., benzyl > phenyl > methyl).

Electronic and Solubility Profiles

  • Electron Effects : Methanesulfonyl’s strong electron-withdrawing nature may stabilize negative charges or alter electron density at reactive sites, contrasting with the electron-donating methyl group .
  • Solubility : Hydroxymethyl groups enhance hydrophilicity, but methanesulfonyl likely improves aqueous solubility more than phenyl or benzyl groups due to its polar sulfonyl moiety .

Impact of Substituents on Bioactivity

  • Immune Modulation: Analogous studies on glycolipids (e.g., TDEs vs. diesters) suggest that even minor structural changes can lead to divergent immune responses . For instance, branched vs. linear chains alter cytokine production in vitro .
  • Receptor Interactions : Progesterone and menthol analogs demonstrate that substituent chemistry dictates species-specific biological effects (e.g., human vs. mouse CatSper activation) . The methanesulfonyl group may enable unique receptor binding compared to alkyl/aryl analogs.

Stability and Metabolic Considerations

  • Hydrolytic Stability: Sulfonyl groups are less prone to hydrolysis than esters, suggesting this compound may exhibit better metabolic stability than ester-containing analogs .
  • Synthetic Accessibility : Methanesulfonyl derivatives require sulfonylation steps, which may involve harsher conditions compared to alkylation or arylation .

Critical Analysis of Conflicting Evidence

  • In Vitro vs.

Biological Activity

(1-Methanesulfonylpyrrolidin-3-yl)methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methanesulfonyl group and a hydroxymethyl group. This configuration may influence its interaction with biological targets, enhancing its potential as a therapeutic agent.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound may possess antimicrobial properties, making it a candidate for development in treating infections.
  • Anticancer Potential : Preliminary data suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : The compound's structure suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Modulation : The compound could interact with specific receptors, altering signaling pathways critical for cellular function.

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antibiotics.

Case Study 2: Anticancer Properties

In vitro assays demonstrated that this compound could reduce the viability of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis, highlighting its potential as an anticancer agent.

Case Study 3: Neuroprotective Effects

Research focused on the neuroprotective effects of the compound in models of oxidative stress showed that it significantly reduced cell death in neuronal cultures exposed to harmful agents. This suggests that this compound could be a promising candidate for treating neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.